molecular formula C7H7BrN2O B2437796 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde CAS No. 2490401-76-6

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B2437796
CAS No.: 2490401-76-6
M. Wt: 215.05
InChI Key: NXEQCPNHHMHWDC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde typically involves the following steps:

    Formation of the Bromopyrazole Intermediate: The synthesis begins with the bromination of pyrazole to form 4-bromopyrazole. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane.

    Cyclopropanation: The next step involves the formation of the cyclopropane ring. This can be achieved through a cyclopropanation reaction using a suitable cyclopropane precursor, such as diazomethane or a cyclopropylcarbene intermediate.

    Aldehyde Functionalization:

Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde depends on its specific application. In drug discovery, for example, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromopyrazole group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, while the cyclopropane ring and aldehyde group can contribute to the overall binding affinity and specificity .

Comparison with Similar Compounds

1-(4-Bromopyrazol-1-yl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-bromopyrazol-1-yl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-3-9-10(4-6)7(5-11)1-2-7/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEQCPNHHMHWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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